1-(3-Fluoroquinoxalin-5-yl)ethanone
Description
1-(3-Fluoroquinoxalin-5-yl)ethanone is a fluorinated quinoxaline derivative characterized by a ketone group (-CO-) attached to a quinoxaline ring system substituted with a fluorine atom at the 3-position. Quinoxalines are nitrogen-containing heterocycles known for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system and ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-(3-fluoroquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C10H7FN2O/c1-6(14)7-3-2-4-8-10(7)13-9(11)5-12-8/h2-5H,1H3 |
InChI Key |
RLRGPMWWCPCBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=CC(=N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aromatic Systems
The fluorine substituent in 1-(3-Fluoroquinoxalin-5-yl)ethanone distinguishes it from non-fluorinated analogs. For comparison:
Key Observations :
- In contrast, trifluoromethyl groups in phenyl-based ethanones (e.g., ) introduce stronger electron-withdrawing effects, which may reduce solubility in polar solvents.
- Steric Considerations: The quinoxaline ring in the target compound is planar, facilitating π-stacking interactions in biological targets, whereas phenyl-based analogs with bulky substituents (e.g., trifluoromethyl) exhibit steric hindrance, affecting binding kinetics.
Physicochemical Properties
Discussion :
- The hydroxy and nitro groups in 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone () increase polarity, making it more water-soluble but less membrane-permeable than the target compound.
- The trifluoromethyl group in ’s analog contributes to higher lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration in pharmaceutical contexts.
Comparison with Phenyl-Based Ethanones
- Triazole-Linked Analogs: describes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-linked ethanones, a strategy adaptable for introducing fluorine via fluorinated aryl azides.
- Halogenation Challenges: highlights difficulties in regioselective halogenation of triazole systems, suggesting that fluorination of quinoxalines may require specialized directing groups.
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